molecular formula C10H7BrFN B1497548 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole CAS No. 383137-41-5

1-(2-Bromo-4-fluorophenyl)-1H-pyrrole

Cat. No. B1497548
CAS RN: 383137-41-5
M. Wt: 240.07 g/mol
InChI Key: XPKKSELXAGBMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Bromo-4-fluorophenyl)-1H-pyrrole” is a chemical compound that likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “2-Bromo-4-fluorophenyl” part suggests that there is a phenyl (benzene) ring with bromine attached at the second position and fluorine at the fourth position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the introduction of the bromine and fluorine atoms onto the phenyl ring. This could be achieved through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would likely be a pyrrole ring attached to a phenyl ring with bromine and fluorine substituents. The exact structure would depend on the specific locations of these substituents .


Chemical Reactions Analysis

As an aromatic compound, “1-(2-Bromo-4-fluorophenyl)-1H-pyrrole” would likely undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the bromine and fluorine atoms might direct these reactions to specific positions on the aromatic rings .


Physical And Chemical Properties Analysis

Based on its structure, “1-(2-Bromo-4-fluorophenyl)-1H-pyrrole” would likely be a solid under normal conditions. Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on the specific arrangement of its atoms and the presence of any functional groups .

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-(2-Bromo-4-fluorophenyl)-1H-pyrrole plays a crucial role as an intermediate in the synthesis of biologically active compounds. For instance, it serves as a key intermediate in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is important in the development of various biologically active compounds (Wang et al., 2016).

Anti-Inflammatory Applications

Compounds related to 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole, such as 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrroles, have been found to exhibit anti-inflammatory properties. These compounds show activity in models of inflammation such as the rat adjuvant arthritis model, suggesting potential therapeutic applications (Wilkerson et al., 1994).

Thermochemistry of Halogenated Pyrroles

Research on halogenated 1-phenylpyrrole derivatives, which include compounds similar to 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole, has contributed to the understanding of their thermochemical properties. This includes studies on the enthalpies of formation and sublimation, providing valuable data for the characterization and application of these compounds in various scientific fields (Santos & Silva, 2010).

Development of Luminescent Polymers

1-(2-Bromo-4-fluorophenyl)-1H-pyrrole derivatives have been used in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and have potential applications in materials science and optoelectronics. Their properties, such as solubility and fluorescence quantum yield, are crucial for their applicability in various technological applications (Zhang & Tieke, 2008).

properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKSELXAGBMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653179
Record name 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-fluorophenyl)-1H-pyrrole

CAS RN

383137-41-5
Record name 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.